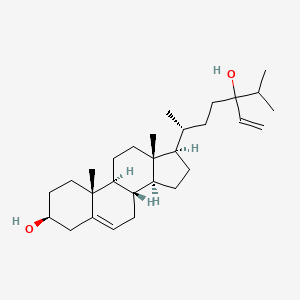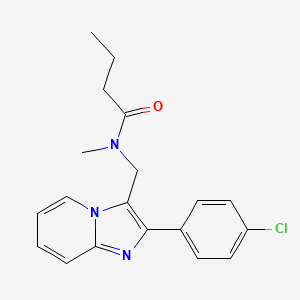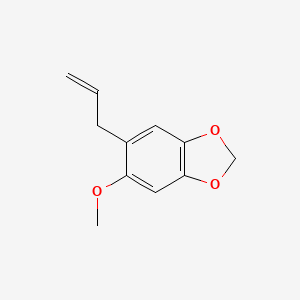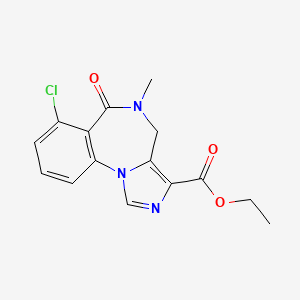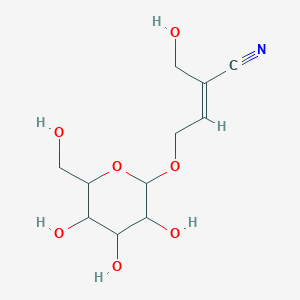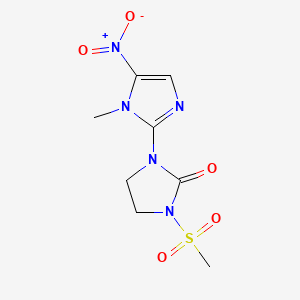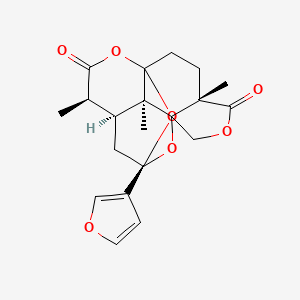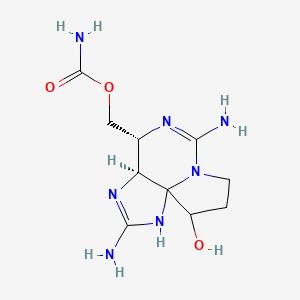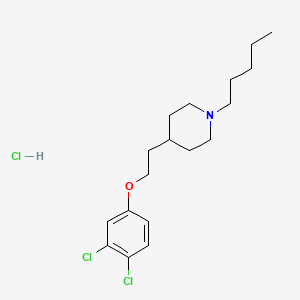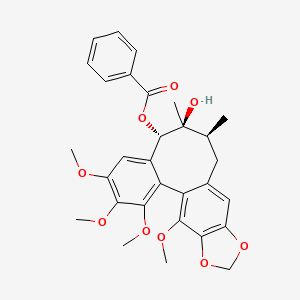
Schisantherin A
概要
説明
シサントリンAは、シサンドラ・スフェナンセラの実から単離されたジベンゾシクロオクタジエンリグナンです。 中国医学では五味子(ウーウェイジ)として、鎮咳薬、強壮剤、鎮静剤として伝統的に使用されてきました 。 この化合物は、抗炎症作用、抗酸化作用、肝保護作用など、さまざまな薬理学的活性を示します .
準備方法
合成ルートと反応条件: シサントリンAは、特定の前駆体分子の環化を含むさまざまな化学反応によって合成できます。 合成ルートには、一般的にメチレンジオキシ、メチル、メトキシ、ベンゾイル、ヒドロキシル基などの試薬が使用されます 。 反応条件には、多くの場合、目的の生成物の収率と純度を確保するために、温度、pH、溶媒系を正確に制御する必要があります。
工業生産方法: シサントリンAの工業生産は、主にシサンドラ・スフェナンセラの実からの抽出に依存しています。 抽出工程では、エタノールやメタノールなどの溶媒を使用して、活性化合物を分離します。 超高性能液体クロマトグラフィーとハイブリッド三重四重極飛行時間型質量分析計(UHPLC-Q-TOF-MS/MS)などの高度な技術を使用して、抽出された化合物の純度と品質を確保しています .
化学反応の分析
反応の種類: シサントリンAは、酸化、還元、メチル化、グルクロン酸、タウリン、グルコース、グルタチオン基との抱合など、さまざまな化学反応を起こします 。 これらの反応は、その代謝変換と生物学的活性に不可欠です。
一般的な試薬と条件: シサントリンAの反応で使用される一般的な試薬には、酸化剤、還元剤、メチル化剤が含まれます。 反応条件には、多くの場合、目的の化学変換を促進するために、特定のpHレベル、温度、溶媒系が伴います。
形成される主な生成物: シサントリンAの反応から生成される主な生成物には、その代謝物が含まれ、UHPLC-Q-TOF-MS/MSを使用して同定されます。 これらの代謝物は、この化合物の薬理学的効果に重要な役割を果たし、さまざまな代謝経路に関与しています .
4. 科学研究への応用
シサントリンAは、以下を含む、幅広い科学研究への応用があります。
化学: リグナンとその化学的性質の研究における標準物質として使用されます。
生物学: シサントリンAは、NF-κBやMAPK経路など、細胞シグナル伝達経路への影響について研究されています.
科学的研究の応用
Schisantherin A has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of lignans and their chemical properties.
Medicine: The compound has shown potential in treating inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders
作用機序
シサントリンAは、複数の分子標的と経路を通じてその効果を発揮します。 細胞外シグナル調節キナーゼ(ERK)、p38、c-jun NH2末端キナーゼ(JNK)リン酸化タンパク質の発現を阻害します 。 さらに、IκBαを分解することで、p65-NF-κBの核への移行を阻害します 。 これらの作用は、炎症性サイトカインの抑制と、酸化ストレスおよびアポトーシス経路の調節につながります .
6. 類似の化合物との比較
シサントリンAは、シサンドリンやシサンドリンBなどの他のジベンゾシクロオクタジエンリグナンと比較されます。 これらの化合物はすべて、類似の構造的特徴と薬理学的活性を共有していますが、シサントリンAは、強力な抗炎症作用と肝保護作用が特徴です 。 類似の化合物には以下が含まれます。
シサンドリン: 鎮静作用、催眠作用、抗酸化作用が知られています.
シサンドリンB: 神経保護作用と抗炎症作用を示します.
結論として、シサントリンAは、さまざまな科学分野と医療分野で大きな可能性を秘めた汎用性の高い化合物です。 そのユニークな化学的特性と薬理学的活性は、研究と応用の対象として貴重なものです。
類似化合物との比較
Schisantherin A is compared with other dibenzocyclooctadiene lignans such as Schisandrin and Schisandrin B. While all these compounds share similar structural features and pharmacological activities, this compound is unique in its potent anti-inflammatory and hepatoprotective effects . The similar compounds include:
Schisandrin: Known for its sedative, hypnotic, and antioxidant properties.
Schisandrin B: Exhibits neuroprotective and anti-inflammatory effects.
特性
IUPAC Name |
[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCGDBKFOKKVAC-DSASHONVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207261 | |
| Record name | Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole-5,6-diol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 5-benzoate, (5S-(5alpha,6beta,7beta))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58546-56-8 | |
| Record name | Schisantherin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole-5,6-diol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 5-benzoate, (5S-(5alpha,6beta,7beta))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCHISANTHERIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/873480KS4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


